Cas no 4816-82-4 (N-Tosyl-L-aspartic Acid)

N-Tosyl-L-aspartic acid is a protected derivative of L-aspartic acid, where the amino group is selectively tosylated to enhance stability and control reactivity in synthetic applications. This compound is widely utilized in peptide synthesis and organic chemistry as a key intermediate, offering improved handling and reduced side reactions due to the tosyl group's protective properties. Its high purity and well-defined structure make it valuable for asymmetric synthesis and the preparation of chiral building blocks. The tosyl group can be readily removed under mild conditions, enabling efficient deprotection without compromising the integrity of the aspartic acid backbone. This reagent is particularly useful in pharmaceutical research and the development of bioactive molecules.
N-Tosyl-L-aspartic Acid structure
N-Tosyl-L-aspartic Acid structure
Product Name:N-Tosyl-L-aspartic Acid
CAS No:4816-82-4
MF:C11H13NO6S
MW:287.28902220726
CID:331305
PubChem ID:107597
Update Time:2025-07-02

N-Tosyl-L-aspartic Acid Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid,N-[(4-methylphenyl)sulfonyl]-
    • N-Tosyl-L-aspartic Acid
    • N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid
    • N-Tosyl-L-aspartic A
    • (+)-(2S)-2-(tosylamino)butanedioic acid
    • (2S)-N-tosylaspartic acid
    • (S)-(+)-2-Nonanol
    • (S)-2-nonanol
    • (S)-Nonan-2-ol
    • (S)-nonane-2-ol
    • (S)-N-tosylaspartic acid
    • 2-(S)-nonanol
    • 2-Nonanol, (2S)-
    • 557978_ALDRICH
    • CTK2H6973
    • I14-45959
    • N-(toluene-4-sulfonyl)-L-aspartic acid
    • N-(Toluol-sulfonyl-(4))-L-asparaginsaeure
    • Nonan-2S-ol
    • 4816-82-4
    • Nalpha-(4-methylbenzenesulfonyl)-L-aspartic acid
    • (2S)-2-(4-METHYLBENZENESULFONAMIDO)BUTANEDIOIC ACID
    • AKOS030254836
    • N-(p-Toluenesulfonyl)-L-aspartic acid
    • N-(4-Methylbenzene-1-sulfonyl)aspartic acid
    • EINECS 225-391-7
    • SVCQSZKHLAERDL-VIFPVBQESA-N
    • SCHEMBL698843
    • DTXSID60964018
    • NS00082131
    • (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid
    • EN300-17433100
    • Inchi: 1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
    • InChI Key: SVCQSZKHLAERDL-VIFPVBQESA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N[C@H](C(=O)O)CC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 287.04639
  • Monoisotopic Mass: 287.04635831g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • PSA: 120.77

N-Tosyl-L-aspartic Acid Pricemore >>

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Additional information on N-Tosyl-L-aspartic Acid

Recent Advances in the Application of N-Tosyl-L-aspartic Acid (CAS: 4816-82-4) in Chemical Biology and Pharmaceutical Research

N-Tosyl-L-aspartic acid (CAS: 4816-82-4) is a chemically modified derivative of L-aspartic acid, where the amino group is protected by a tosyl group. This compound has garnered significant attention in recent years due to its versatile applications in peptide synthesis, enzyme inhibition studies, and as a building block for more complex pharmaceutical agents. The unique structural features of N-Tosyl-L-aspartic acid make it a valuable tool in chemical biology, particularly in the design of enzyme inhibitors and the study of aspartic acid-dependent biochemical pathways.

Recent studies have focused on the role of N-Tosyl-L-aspartic acid in the development of protease inhibitors, which are critical in the treatment of diseases such as HIV and hypertension. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-Tosyl-L-aspartic acid exhibit potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. This research highlights the potential of this compound as a scaffold for designing next-generation antiviral agents.

In addition to its applications in drug development, N-Tosyl-L-aspartic acid has been utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the successful use of N-Tosyl-L-aspartic acid in the synthesis of a novel peptidomimetic inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and inflammatory diseases. The study found that the inhibitor exhibited high selectivity for MMP-2 and MMP-9, suggesting its potential as a therapeutic agent for cancer and inflammatory disorders.

Another area of research involves the use of N-Tosyl-L-aspartic acid in the development of chiral auxiliaries for asymmetric synthesis. A 2023 paper in Tetrahedron Letters described the efficient synthesis of enantiomerically pure β-amino acids using N-Tosyl-L-aspartic acid as a chiral template. This method offers a practical route to accessing optically active compounds, which are essential in the production of pharmaceuticals with high stereochemical purity.

Despite its promising applications, challenges remain in the large-scale production and purification of N-Tosyl-L-aspartic acid. Recent advancements in green chemistry have addressed some of these issues, with studies reporting improved synthetic routes that reduce the use of hazardous reagents and solvents. For example, a 2024 study in Green Chemistry demonstrated a solvent-free synthesis of N-Tosyl-L-aspartic acid using mechanochemical methods, which not only improved yield but also minimized environmental impact.

In conclusion, N-Tosyl-L-aspartic acid (CAS: 4816-82-4) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its applications in drug design, peptidomimetics, and asymmetric synthesis underscore its versatility and potential for future innovations. Ongoing research aims to further optimize its synthetic routes and expand its therapeutic applications, making it a key player in the development of next-generation pharmaceuticals.

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